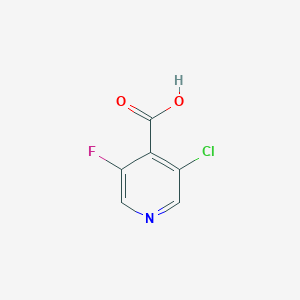

3-Chloro-5-fluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKYTXKVPCYUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450020 | |

| Record name | 3-Chloro-5-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514798-03-9 | |

| Record name | 3-Chloro-5-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid

This guide provides an in-depth exploration of the synthetic pathways leading to 3-Chloro-5-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important molecule. This compound is utilized in the preparation of advanced pharmaceutical compounds, including inhibitors of the eukaryotic initiation factor 4E (eIF4E)[1].

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are foundational scaffolds in the development of a wide array of therapeutic agents[2]. The strategic placement of halogen substituents on the pyridine ring can significantly modulate the physicochemical properties and biological activity of these molecules. The presence of both chloro and fluoro groups in this compound offers unique electronic and steric characteristics that are highly sought after in the design of novel pharmaceuticals.

This guide will detail two plausible and scientifically robust synthetic routes for the preparation of this compound, each commencing from readily accessible starting materials. The methodologies presented are a synthesis of established chemical transformations, including the Sandmeyer reaction, oxidation of alkylpyridines, and the hydrolysis of cyanopyridines.

Synthetic Strategy Overview

Two primary retrosynthetic pathways are proposed for the synthesis of this compound.

Route 1 focuses on the late-stage introduction of the carboxylic acid functionality via the oxidation of a 4-methyl group (picoline). This approach leverages the Sandmeyer reaction to install the chloro substituent.

Route 2 employs the hydrolysis of a cyanopyridine intermediate to furnish the final carboxylic acid. This pathway also relies on strategic halogenation and functional group interconversions.

The following sections will provide a detailed, step-by-step experimental protocol for each proposed synthetic route.

Route 1: Synthesis via Oxidation of a 4-Picoline Intermediate

This synthetic approach is centered around the construction of a 3-chloro-5-fluoro-4-methylpyridine intermediate, followed by its oxidation to the desired isonicotinic acid.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Part 1: Synthesis of 3-Amino-5-fluoro-4-picoline

The synthesis of the key intermediate, 3-amino-5-fluoro-4-picoline, can be achieved from commercially available precursors through established methods of pyridine ring functionalization. This often involves multi-step sequences that may include nitration, reduction, and halogenation reactions. For the purpose of this guide, we will assume the availability of this intermediate as a starting point for the subsequent transformations.

Part 2: Chlorination via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[1][3][4][5]. This reaction is particularly well-suited for the introduction of a chlorine atom at the 3-position of our pyridine scaffold.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-4-picoline

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-5-fluoro-4-picoline | 126.13 | 10.0 g | 0.079 mol |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |

| Sodium Nitrite | 69.00 | 5.7 g | 0.083 mol |

| Copper(I) Chloride | 98.99 | 8.6 g | 0.087 mol |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-fluoro-4-picoline (10.0 g, 0.079 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.7 g, 0.083 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (8.6 g, 0.087 mol) in concentrated hydrochloric acid (20 mL). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-chloro-5-fluoro-4-picoline.

Part 3: Oxidation of the Methyl Group

The final step in this route is the oxidation of the methyl group at the 4-position to a carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate or nitric acid[6].

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-5-fluoro-4-picoline | 145.57 | 10.0 g | 0.069 mol |

| Potassium Permanganate | 158.03 | 21.8 g | 0.138 mol |

| Water | 18.02 | 200 mL | - |

| Sulfuric Acid (conc.) | 98.08 | As needed | - |

| Sodium Bisulfite | 104.06 | As needed | - |

Procedure:

-

Oxidation: In a round-bottom flask, suspend 3-chloro-5-fluoro-4-picoline (10.0 g, 0.069 mol) in water (200 mL). Heat the mixture to reflux with vigorous stirring.

-

Slowly add potassium permanganate (21.8 g, 0.138 mol) in small portions over a period of 2 hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

-

If any unreacted permanganate remains, add a small amount of sodium bisulfite until the purple color is discharged.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4. The desired product will precipitate out of the solution.

-

Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford this compound.

Route 2: Synthesis via Hydrolysis of a 4-Cyanopyridine Intermediate

This alternative pathway involves the synthesis of a 3-chloro-5-fluoro-4-cyanopyridine intermediate, which is then hydrolyzed to the target carboxylic acid.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Part 1: Synthesis of 3-Chloro-5-fluoro-4-cyanopyridine

The synthesis of this key nitrile intermediate can be approached from various precursors. One common method involves the Sandmeyer reaction on an appropriate aminopyridine, similar to Route 1, but using copper(I) cyanide instead of copper(I) chloride. Alternatively, direct cyanation methods or nucleophilic aromatic substitution reactions can be employed. For this guide, we will assume the availability of 3-chloro-5-fluoro-4-cyanopyridine.

Part 2: Hydrolysis of the Cyano Group

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions[7].

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-5-fluoro-4-cyanopyridine | 156.55 | 10.0 g | 0.064 mol |

| Sulfuric Acid (70% aq.) | 98.08 | 100 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Hydrolysis: In a round-bottom flask, add 3-chloro-5-fluoro-4-cyanopyridine (10.0 g, 0.064 mol) to 70% aqueous sulfuric acid (100 mL).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by analytical techniques such as TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to approximately 3-4 with concentrated hydrochloric acid.

-

The product will precipitate from the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

Safety and Handling

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reagents used in these syntheses, such as concentrated acids, oxidizing agents, and cyanides, are corrosive, toxic, and/or hazardous. Handle them with extreme care and follow all institutional safety guidelines.

-

The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. It is crucial to maintain low temperatures during their preparation and use.

Conclusion

This technical guide has outlined two robust and practical synthetic routes for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both pathways utilize well-established and reliable chemical transformations, providing a solid foundation for the synthesis of this valuable building block for drug discovery and development. The detailed experimental protocols and underlying chemical principles presented herein are intended to empower researchers to confidently and safely produce this compound in a laboratory setting.

References

- 1. byjus.com [byjus.com]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-5-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 3-chloro-5-fluoroisonicotinic acid, a key building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages high-quality predicted NMR data to provide a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the spectroscopic properties of this and related halogenated pyridine compounds, and to facilitate its identification and use in complex synthetic pathways.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a chloro, a fluoro, and a carboxylic acid group on the isonicotinic acid scaffold provides a versatile platform for the synthesis of novel bioactive molecules. Halogenated pyridines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The predicted ¹H NMR data, generated using advanced computational algorithms, provides a solid foundation for understanding the electronic environment of these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| H-2 | 8.68 | Doublet (d) | 2.4 |

| H-6 | 8.85 | Doublet (d) | 2.0 |

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to show two downfield signals, consistent with protons attached to an electron-deficient pyridine ring. The electronegativity of the nitrogen atom, along with the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid substituents, deshields the ring protons, shifting their resonances to a lower field.

The proton at the C-2 position (H-2) is predicted to appear as a doublet at approximately 8.68 ppm. This doublet arises from the coupling to the fluorine atom at the C-5 position. The predicted coupling constant for this interaction is relatively small, around 2.4 Hz, which is typical for a four-bond coupling (⁴JH-F) in aromatic systems.

The proton at the C-6 position (H-6) is predicted to be the most downfield signal, appearing as a doublet around 8.85 ppm. Its significant downfield shift can be attributed to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the nearby chloro and fluoro substituents. The doublet multiplicity is a result of coupling to the fluorine atom at C-5, with a predicted three-bond coupling constant (³JH-F) of approximately 2.0 Hz.

It is important to note that the acidic proton of the carboxylic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In many cases, this signal may be exchanged with deuterium if a deuterated solvent containing D₂O is used, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | 148.5 |

| C-3 | 135.1 |

| C-4 | 142.3 |

| C-5 | 158.9 |

| C-6 | 145.7 |

| COOH | 164.2 |

In-depth Analysis of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound showcases the influence of the various substituents on the chemical shifts of the pyridine ring carbons.

The carbon bearing the carboxylic acid group (C-4) is predicted to have a chemical shift of around 142.3 ppm. The carbonyl carbon of the carboxylic acid itself is expected to be the most downfield signal in the spectrum, at approximately 164.2 ppm, which is a characteristic chemical shift for carboxylic acids.

The carbon atom bonded to the fluorine (C-5) is predicted to have a significantly downfield chemical shift of about 158.9 ppm. This is due to the large deshielding effect of the highly electronegative fluorine atom. Furthermore, this signal is expected to be a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (around 200-250 Hz).

The carbon atom attached to the chlorine (C-3) is predicted at approximately 135.1 ppm. The effect of chlorine on the chemical shift of the directly attached carbon is less pronounced than that of fluorine.

The two protonated carbons, C-2 and C-6, are predicted to appear at 148.5 ppm and 145.7 ppm, respectively. Their downfield shifts are influenced by the adjacent nitrogen atom and the halogen substituents. These signals would also exhibit smaller C-F couplings.

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for compounds of this nature include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended) :

-

COSY (Correlation Spectroscopy) : To confirm ¹H-¹H coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the key predicted NMR correlations.

Caption: Molecular structure of this compound.

An In-Depth Technical Guide to 3-Chloro-5-fluoroisonicotinic Acid: Properties, Analysis, and Applications

Introduction

3-Chloro-5-fluoroisonicotinic acid is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of a pyridine ring and two distinct halogen substituents, make it a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its characterization, and insights into its applications, particularly within the realm of drug discovery. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this important chemical entity.

Compound Identification and Structure

Precise identification is the cornerstone of chemical research. This compound is systematically known as 3-chloro-5-fluoropyridine-4-carboxylic acid. Its structural and identifying information is summarized below.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-5-fluoropyridine-4-carboxylic acid | [1] |

| CAS Number | 514798-03-9 | [] |

| PubChem CID | 10965050 | [1] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |

| Molecular Weight | 175.54 g/mol | [] |

| Monoisotopic Mass | 174.98363 Da | [3] |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(=O)O)F | [3] |

| InChI Key | APKYTXKVPCYUOG-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure features a pyridine ring substituted at the 3-position with a chlorine atom, the 5-position with a fluorine atom, and the 4-position with a carboxylic acid group. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.

Physical and Chemical Properties

The physical properties of a compound dictate its handling, storage, and application requirements. While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed and known properties.

| Property | Value / Description | Source |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Melting Point | Data not available in cited sources. | N/A |

| Boiling Point | Data not available in cited sources. | N/A |

| pKa | Predicted to be strongly acidic due to the electron-withdrawing effects of the pyridine nitrogen and halogen substituents. A related isomer, 2-chloro-5-fluoroisonicotinic acid, has a predicted pKa of 2.07.[4] | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. | N/A |

| XLogP | 1.1 (Predicted) | [3] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR Spectroscopy : The proton spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.

-

H-2 Proton : This proton is adjacent to the nitrogen and flanked by the chloro and fluoro substituents (via the ring). It will likely appear as a doublet or doublet of doublets at a downfield chemical shift (δ > 8.5 ppm) due to the deshielding effects of the electronegative nitrogen and halogens.

-

H-6 Proton : This proton is also adjacent to the nitrogen. It will appear as a doublet or doublet of doublets, also at a downfield chemical shift (δ > 8.5 ppm).

-

Carboxyl Proton : A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy : The spectrum should display six distinct signals for the six carbon atoms.

-

Carboxyl Carbon (C=O) : Expected in the δ 160-170 ppm region.

-

Pyridine Ring Carbons : Four signals will correspond to carbons bearing a hydrogen or halogen, and one for the carbon attached to the carboxyl group. The carbons directly bonded to chlorine (C-3) and fluorine (C-5) will show characteristic chemical shifts and C-F coupling. Their exact positions are influenced by the combined electronic effects of all substituents.

-

-

¹⁹F NMR Spectroscopy : A single resonance is expected, as there is only one fluorine atom in the molecule.[5] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid) : A very prominent, broad absorption band is expected in the 3300–2500 cm⁻¹ region due to hydrogen bonding.[6][7]

-

C-H Stretch (Aromatic) : Weaker, sharp peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band should be observed between 1730–1700 cm⁻¹.[6][7]

-

C=C and C=N Stretches (Aromatic Ring) : Medium to strong absorptions in the 1600–1400 cm⁻¹ region.

-

C-O Stretch and O-H Bend : Strong bands are expected in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively.[7]

-

C-F and C-Cl Stretches : These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight.

-

Isotopic Pattern : A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will exhibit two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, which is characteristic of a molecule containing one chlorine atom.[8]

-

Fragmentation : Common fragmentation pathways include the loss of the carboxyl group (loss of 45 Da for -COOH) or decarboxylation (loss of 44 Da for CO₂).

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the potential for nucleophilic substitution on the pyridine ring.

Role as a Synthetic Building Block

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide range of more complex molecules. This versatility makes it a key starting material in multi-step syntheses.

Applications in Drug Discovery

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry because the inclusion of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9]

-

Enzyme Inhibitors : this compound has been specifically utilized in the preparation of Oxodihydropyridopyrimidine derivatives, which function as inhibitors of the eukaryotic initiation factor 4E (eIF4E), a target of interest in oncology.[]

-

Scaffold for Novel Compounds : More broadly, the isonicotinic acid scaffold is a privileged structure in medicinal chemistry. This particular derivative provides chemists with a platform for creating new chemical entities aimed at a variety of biological targets by allowing for targeted modifications to enhance pharmacological activity or improve pharmacokinetic properties.[10]

Safety and Handling

Based on safety data for the compound, this compound is classified as a highly hazardous substance and must be handled with extreme caution.[11]

-

Primary Hazards : Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11]

-

Environmental Hazards : Toxic to aquatic life with long-lasting effects.[11]

-

Handling :

-

Personal Protective Equipment (PPE) :

-

Storage :

-

First Aid :

-

Inhalation : Move to fresh air immediately. Call a physician.

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower and call a physician.

-

Eye Contact : Rinse out with plenty of water. Immediately call an ophthalmologist.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and chemical research. Its distinct physical and chemical properties, governed by its trifunctional substitution pattern, make it an attractive starting point for the synthesis of novel bioactive molecules. Proper characterization using a combination of NMR, IR, and mass spectrometry is critical to ensure its identity and purity. Due to its high toxicity, strict adherence to safety protocols is mandatory when handling this compound. As research into new therapeutic agents continues, the utility of such versatile chemical intermediates will undoubtedly grow.

References

- 1. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-Chloro-5-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal structural motif in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Compound Identity: CAS Number and Molecular Structure

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 514798-03-9[][2]

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid), a chlorine atom at the 3-position, and a fluorine atom at the 5-position.

-

IUPAC Name: 3-chloro-5-fluoropyridine-4-carboxylic acid[]

-

Molecular Weight: 175.54 g/mol

The presence of the electron-withdrawing chlorine and fluorine atoms, along with the carboxylic acid group, significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.[5][6]

2D and 3D Molecular Representations:

Caption: 2D chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | PubChem[3][4] |

| Molecular Weight | 175.54 g/mol | Guidechem[7] |

| XLogP3-AA | 1.4 | Guidechem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 174.983634 g/mol | Guidechem[7] |

| Monoisotopic Mass | 174.983634 g/mol | Guidechem[7] |

| Topological Polar Surface Area | 50.2 Ų | Guidechem[7] |

| Heavy Atom Count | 11 | Guidechem[7] |

| Complexity | 167 | Guidechem[7] |

| pKa (Predicted) | 2.07 ± 0.10 | Guidechem[7] |

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are proprietary and often found within patent literature, general synthetic strategies for related halogenated nicotinic acids involve multi-step processes. These can include the construction of the pyridine ring followed by halogenation, or the modification of pre-existing pyridine derivatives.

One patented method for a related compound, 2,6-dichloro-5-fluoronicotinic acid, involves the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine.[9] This highlights a common strategy of forming the carboxylic acid functionality from a nitrile precursor.

The reactivity of this compound is primarily centered around the carboxylic acid group, which can undergo standard transformations such as esterification and amidation. The halogen substituents on the pyridine ring also offer sites for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The principal application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its structural features are incorporated into molecules designed to interact with specific biological targets.

A notable application is in the preparation of Oxodihydropyridopyrimidine derivatives, which have been investigated as inhibitors of the eukaryotic initiation factor 4E (eIF4E).[] The eIF4E protein is a critical component of the translation machinery and is often dysregulated in cancer, making it an attractive target for therapeutic intervention. The this compound moiety serves as a foundational scaffold for building potent and selective eIF4E inhibitors.

The presence of both chlorine and fluorine atoms in the molecule is significant. Halogen atoms, particularly fluorine, are widely used in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[11]

Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[12][13][14]

Hazard Statements for Structurally Related Compounds Include:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

Toxic to aquatic life with long-lasting effects.

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and predictable reactivity make it an essential tool for the synthesis of novel compounds with therapeutic potential. The successful application of this intermediate in the development of eIF4E inhibitors underscores its importance in the ongoing quest for new and effective treatments for diseases such as cancer. As drug discovery continues to evolve, the demand for such specialized chemical scaffolds is likely to grow, further solidifying the role of this compound in the pharmaceutical industry.

References

- 2. This compound | 514798-03-9 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Chloro-5-fluorophenyl)isonicotinic Acid [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid

Introduction

3-Chloro-5-fluoroisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular targets. This guide provides an in-depth analysis of the primary starting materials and synthetic routes for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing a framework for not just replication, but also for innovation and troubleshooting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the safety and environmental considerations of the chemical transformations involved. This guide will focus on three prominent and well-documented starting materials:

-

2,6-Dichloro-5-fluoronicotinic Acid

-

2-Hydroxynicotinic Acid

-

2-Chloro-3-methyl-5-nitropyridine

Each of these starting materials offers a unique set of advantages and challenges, which we will explore in detail.

Route 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid

This is a common and relatively straightforward approach that leverages a commercially available starting material. The core of this strategy lies in the selective removal of the chlorine atom at the 6-position of the pyridine ring.

Causality of Experimental Choices

The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield.

-

Catalyst Selection: Palladium on carbon (Pd/C), Raney nickel, and Lindlar's catalyst are commonly employed for this transformation.[1] The choice among these depends on the desired reactivity and the presence of other functional groups. For instance, Lindlar's catalyst, being less reactive, can sometimes offer better selectivity.

-

Reaction Medium: Solvents such as methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF) are suitable for this reaction.[1] The choice of solvent can influence the solubility of the starting material and the catalyst's activity.

-

Base Additive: The addition of a base, such as triethylamine, is often necessary to neutralize the hydrochloric acid that is formed during the reaction.[1] This prevents the protonation of the pyridine nitrogen, which would deactivate the catalyst.

-

Pressure and Temperature: The reaction can be carried out under a range of hydrogen pressures, from atmospheric to several atmospheres, and at temperatures from room temperature to slightly elevated temperatures (e.g., 40-50 °C).[1] These parameters can be optimized to control the reaction rate and selectivity.

Experimental Protocol

Step 1: Selective Hydrogenation of 2,6-Dichloro-5-fluoronicotinic Acid

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent (e.g., ethyl acetate), add a catalytic amount of 5% Pd/C (e.g., 1-10% w/w).

-

Add a base, such as triethylamine (1.5-2 equivalents), to the mixture.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 3 atmospheres) and stir the mixture at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Caption: Synthetic route from 2,6-dichloro-5-fluoronicotinic acid.

Route 2: Multi-step Synthesis from 2-Hydroxynicotinic Acid

This pathway involves a series of classical aromatic transformations, starting from the readily available and inexpensive 2-hydroxynicotinic acid. While longer, this route offers flexibility and avoids the use of more specialized starting materials.

Causality of Experimental Choices

This multi-step synthesis involves nitration, chlorination, reduction, and a Sandmeyer or Balz-Schiemann reaction.

-

Nitration: The introduction of a nitro group at the 5-position is a standard electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.[2] The electron-donating hydroxyl group directs the incoming electrophile to the ortho and para positions, with the 5-position being sterically accessible.

-

Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] This reaction proceeds via the formation of a pyridinium intermediate, which is then attacked by a chloride ion.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a metal catalyst like iron or tin in an acidic medium. This sets the stage for the introduction of the fluorine atom.

-

Introduction of Fluorine: The amino group is converted to a fluorine atom via a diazotization reaction followed by a Sandmeyer-type or Balz-Schiemann reaction.[4][5] The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a common method for introducing fluorine into an aromatic ring.[6][7][8]

Experimental Protocol

Step 1: Nitration of 2-Hydroxynicotinic Acid

-

Carefully add 2-hydroxynicotinic acid to a cooled mixture of concentrated nitric acid and sulfuric acid.

-

Allow the reaction to proceed at a controlled temperature, monitoring for the formation of 2-hydroxy-5-nitronicotinic acid.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

-

Treat the nitrated product with a chlorinating agent such as phosphorus oxychloride, with or without a catalyst, at an elevated temperature.

-

Carefully quench the reaction mixture and isolate the 2-chloro-5-nitronicotinic acid.

Step 3: Reduction of 2-Chloro-5-nitronicotinic Acid

-

Reduce the nitro group of 2-chloro-5-nitronicotinic acid to an amino group using a reducing agent like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[9]

-

Isolate the resulting 5-amino-2-chloronicotinic acid.

Step 4: Fluorination via Balz-Schiemann Reaction

-

Diazotize the 5-amino-2-chloronicotinic acid with sodium nitrite in the presence of tetrafluoroboric acid at low temperature to form the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt and thermally decompose it, often in an inert solvent, to yield this compound.[9]

Workflow Diagram

Caption: Synthetic route from 2-hydroxynicotinic acid.

Route 3: Synthesis from 2-Chloro-3-methyl-5-nitropyridine

This route involves the oxidation of a methyl group to a carboxylic acid, a transformation that can be challenging but offers an alternative pathway from a different set of starting materials.

Causality of Experimental Choices

The key steps in this route are the introduction of the fluorine atom and the oxidation of the methyl group.

-

Introduction of Fluorine: Similar to the previous route, the nitro group is first reduced to an amino group, which is then converted to a fluorine atom via a Sandmeyer or Balz-Schiemann reaction.[9]

-

Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid.[9][10] The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine ring. The reaction is often carried out at elevated temperatures.

Experimental Protocol

Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine

-

Reduce the nitro group of 2-chloro-3-methyl-5-nitropyridine to an amino group using a suitable reducing agent (e.g., iron in acetic acid).

-

Isolate the resulting 5-amino-2-chloro-3-methylpyridine.

Step 2: Fluorination via Balz-Schiemann Reaction

-

Convert the amino group to a fluorine atom using the Balz-Schiemann reaction as described in the previous route to obtain 2-chloro-5-fluoro-3-methylpyridine.[9]

Step 3: Oxidation of the Methyl Group

-

Oxidize the methyl group of 2-chloro-5-fluoro-3-methylpyridine to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution.[9]

-

Acidify the reaction mixture to precipitate the this compound.

-

Purify the product by recrystallization.

Workflow Diagram

Caption: Synthetic route from 2-chloro-3-methyl-5-nitropyridine.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development. The following table provides a comparative analysis of the three routes discussed.

| Feature | Route 1 (from 2,6-Dichloro-5-fluoronicotinic Acid) | Route 2 (from 2-Hydroxynicotinic Acid) | Route 3 (from 2-Chloro-3-methyl-5-nitropyridine) |

| Number of Steps | 1 | 4 | 3 |

| Starting Material Cost | Higher | Lower | Moderate |

| Overall Yield | Generally high | Moderate to high, dependent on each step | Moderate |

| Scalability | Good | Moderate, requires careful control of multiple steps | Moderate, oxidation step can be challenging to scale |

| Key Challenges | Selective dechlorination | Multiple steps, handling of hazardous reagents (nitrating agents) | Control of oxidation, potential for side reactions |

| Advantages | Short and direct | Utilizes inexpensive starting material | Alternative route with different starting material |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on the specific requirements of the synthesis, including cost, scale, and available resources. A thorough understanding of the underlying chemical principles and experimental parameters is essential for the successful and efficient production of this important chemical intermediate. This guide provides a solid foundation for researchers to make informed decisions and to optimize the synthesis of this compound for their specific needs.

References

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. byjus.com [byjus.com]

- 9. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3-Chloro-5-fluoroisonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 3-chloro-5-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, explore its principal reactions—esterification, amidation, and reduction—and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its utility as a molecular scaffold is exemplified by its incorporation into potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology.[1][2] The strategic placement of the chloro and fluoro substituents on the pyridine ring, coupled with the reactive handle of the carboxylic acid group, makes it an invaluable synthon for the construction of complex molecular architectures.

Understanding the nuances of the carboxylic acid group's reactivity in this specific context is paramount for its effective utilization in multi-step synthetic campaigns. This guide aims to provide that understanding, grounded in the principles of physical organic chemistry and supported by practical, actionable experimental procedures.

The Electronic Landscape of this compound: An Activated Carboxylic Acid

The reactivity of a carboxylic acid is fundamentally dictated by the electrophilicity of the carbonyl carbon. In the case of this compound, the presence of two strongly electron-withdrawing halogen substituents has a profound impact on the electronic distribution within the molecule.

Both the chlorine and fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the pyridine ring. This electron withdrawal is transmitted to the carboxylic acid group at the 4-position, leading to a significant increase in the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carboxylic acid group in this compound more susceptible to nucleophilic attack compared to unsubstituted isonicotinic acid.[3]

This enhanced reactivity is a key advantage in synthesis, often allowing for milder reaction conditions and faster reaction times for transformations such as esterification and amidation.

Key Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities. The most common and synthetically useful transformations are esterification, amidation, and reduction to the corresponding alcohol.

Esterification: A Gateway to Further Functionalization

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid, improve solubility, or to serve as a precursor for further reactions.

The direct, acid-catalyzed esterification with an alcohol, known as the Fischer-Speier esterification, is a straightforward method for the synthesis of simple alkyl esters.

Experimental Protocol: Synthesis of Methyl 3-chloro-5-fluoroisonicotinate

-

Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 3-chloro-5-fluoroisonicotinate, which can be further purified by column chromatography or recrystallization.[4]

-

For more sterically hindered alcohols or when milder conditions are required, a two-step procedure involving the formation of an acyl chloride intermediate is often employed.

Experimental Protocol: Synthesis of an Ester via the Acyl Chloride

-

Materials: this compound, Thionyl chloride (SOCl₂), desired alcohol, Triethylamine or Pyridine.

-

Procedure:

-

Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases and the solution becomes clear. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-5-fluoroisonicotinoyl chloride.[5]

-

Ester Formation: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent like dichloromethane. The desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq) are added at 0 °C. The reaction is stirred at room temperature and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired ester.

-

Amidation: Forging the Amide Bond

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The enhanced reactivity of this compound facilitates its coupling with a wide range of amines.

Modern amide bond formation heavily relies on the use of coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[6][7]

Experimental Protocol: HATU-mediated Amide Coupling

-

Materials: this compound, desired amine, HATU, Diisopropylethylamine (DIPEA), Anhydrous DMF.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq).

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by LC-MS.

-

The reaction is then diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[8]

-

Similar to esterification, the acyl chloride intermediate can be used for the synthesis of amides, particularly with less nucleophilic amines.

Experimental Protocol: Amide Synthesis via the Acyl Chloride

-

Materials: 3-chloro-5-fluoroisonicotinoyl chloride (prepared as in section 3.1.2), desired amine, Triethylamine or Pyridine.

-

Procedure:

-

The crude 3-chloro-5-fluoroisonicotinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane.

-

The desired amine (1.0-1.2 eq) and a base like triethylamine or pyridine (1.2-1.5 eq) are added at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up is similar to the esterification procedure, involving washing with dilute acid, base, and brine, followed by drying and purification.[9]

-

Reduction to 3-Chloro-5-fluoro-4-(hydroxymethyl)pyridine

The reduction of the carboxylic acid to a primary alcohol provides another key synthetic intermediate, which can be further functionalized, for example, through oxidation to the aldehyde or conversion of the hydroxyl group to a leaving group.

Strong reducing agents are required to reduce a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[10][11][12]

Experimental Protocol: Reduction of this compound

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium sulfate decahydrate, Celite.

-

Procedure:

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated to ensure complete reaction.

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting slurry is stirred for 30 minutes, and then filtered through a pad of Celite. The filter cake is washed with THF or ethyl acetate.

-

The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloro-5-fluoro-4-(hydroxymethyl)pyridine.

-

Summary of Reactivity and Synthetic Utility

The carboxylic acid group of this compound is a highly versatile functional handle, whose reactivity is significantly enhanced by the electron-withdrawing nature of the chloro and fluoro substituents. This allows for efficient conversion to esters, amides, and alcohols under a variety of standard reaction conditions.

| Transformation | Reagents and Conditions | Product | Key Considerations |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Equilibrium reaction; use of excess alcohol or removal of water drives the reaction to completion. |

| 1. SOCl₂, cat. DMF; 2. Alcohol, Base | Ester | Good for hindered alcohols and milder conditions. | |

| Amidation | Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) | Amide | Mild conditions, high yields, broad substrate scope. |

| 1. SOCl₂, cat. DMF; 2. Amine, Base | Amide | Effective for less nucleophilic amines. | |

| Reduction | LiAlH₄, Anhydrous THF | Primary Alcohol | Requires a strong reducing agent and careful workup. |

Conclusion

This compound is a valuable and reactive building block in contemporary drug discovery. The electronic activation provided by the halogen substituents renders its carboxylic acid group readily amenable to a range of synthetically important transformations. The protocols detailed in this guide provide a solid foundation for the successful application of this versatile molecule in the synthesis of novel chemical entities. As with any chemical process, careful optimization of reaction conditions for specific substrates is recommended to achieve the highest yields and purity.

References

- 1. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Chloro-5-fluoro-isonicotinic acid methyl ester | 1214385-88-2 [chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. fishersci.dk [fishersci.dk]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. jackwestin.com [jackwestin.com]

The Strategic Deployment of 3-Chloro-5-fluoroisonicotinic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds has become a cornerstone of rational drug design. Among these, 3-Chloro-5-fluoroisonicotinic acid has emerged as a versatile and highly valuable building block. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the pyridine ring, provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide offers an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, providing a technical resource for its effective utilization in medicinal chemistry programs.

Physicochemical Properties and Structural Attributes

This compound, with the molecular formula C₆H₃ClFNO₂, presents a unique combination of features that are highly advantageous in drug design.[1][2] The electron-withdrawing nature of both the chlorine and fluorine atoms significantly influences the electron distribution within the pyridine ring, impacting its pKa and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |

| Molecular Weight | 175.55 g/mol | [3] |

| CAS Number | 514798-03-9 | [] |

| IUPAC Name | 3-chloro-5-fluoropyridine-4-carboxylic acid | [] |

| Predicted XlogP | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [3] |

The strategic placement of the halogen atoms offers several benefits:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolism, thereby enhancing the metabolic stability and half-life of a drug candidate.

-

Binding Interactions: Both chlorine and fluorine can participate in various non-covalent interactions with biological targets, including halogen bonding, which can significantly enhance binding affinity and selectivity.

-

Modulation of pKa: The electron-withdrawing halogens lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, analogous procedures for related chloro-fluoro-nicotinic acids provide a clear roadmap. A general and adaptable synthetic strategy is outlined below, based on established methodologies for the preparation of substituted pyridines.[5][6][7][8]

Caption: Generalized synthetic pathway to this compound and its derivatives.

Experimental Protocol: Synthesis of a 2-Chloro-5-fluoronicotinic Acid Derivative (Adaptable for the 4-Carboxylic Acid Isomer)

This protocol is adapted from a patented procedure for a related isomer and can be optimized for the synthesis of this compound.[6]

Step 1: Synthesis of Ethyl 2-chloro-5-fluoro-nicotinate

-

To a solution of ethyl 2,6-dichloro-5-fluoro-nicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L), add triethylamine (32 g, 0.32 mol) and a Lindlar catalyst (2.5 g).

-

Hydrogenate the mixture at 3 atmospheres at room temperature for 12 hours.

-

Filter the catalyst and concentrate the reaction solution.

-

Purify the crude product by column chromatography to obtain ethyl 2-chloro-5-fluoro-nicotinate.

Step 2: Hydrolysis to 2-chloro-5-fluoro-nicotinic acid

-

Dissolve the ethyl 2-chloro-5-fluoro-nicotinate (120 g, 0.59 mol) in a 3:1 mixture of methanol and water (1.2 L).

-

At room temperature, add lithium hydroxide monohydrate (38.2 g, 0.91 mol).

-

Stir the reaction at room temperature for one hour.

-

Neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.

-

Concentrate the solution to remove the methanol, leading to the precipitation of 2-chloro-5-fluoro-nicotinic acid.

Reactivity and Synthetic Utility

The true power of this compound in medicinal chemistry lies in its versatile reactivity, which allows for the facile introduction of diverse chemical functionalities. The carboxylic acid group serves as a handle for amide bond formation, while the chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for exploring structure-activity relationships and for linking the core scaffold to other pharmacophoric elements.

Caption: Schematic of amide bond formation using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position of the pyridine ring provides a site for the introduction of aryl, heteroaryl, or alkyl groups through various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of new chemical space.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloro-pyridine with a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the chloro-pyridine with an amine. This is a powerful tool for the synthesis of substituted anilines and other amino-heterocycles.

Caption: Key cross-coupling reactions for the derivatization of the this compound scaffold.

Applications in Medicinal Chemistry: Case Studies

The utility of this compound is best illustrated through its application in the development of novel therapeutic agents.

Case Study 1: Inhibitors of Eukaryotic Initiation Factor 4E (eIF4E)

Eukaryotic initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often dysregulated in cancer.[9] this compound has been utilized as a key building block in the synthesis of potent eIF4E inhibitors.[] The isonicotinic acid moiety can engage in crucial interactions with the target protein, while the chloro and fluoro substituents can be used to fine-tune the compound's properties.

In a patented series of eIF4E inhibitors, the this compound scaffold is used to construct oxodihydropyridopyrimidine derivatives.[] The synthesis involves the amidation of the carboxylic acid followed by further cyclization reactions to build the final heterocyclic system.

Case Study 2: Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors

PRMT5 is an enzyme that plays a critical role in various cellular processes, and its overexpression is linked to several cancers.[10][11] A patent for PRMT5 inhibitors discloses compounds containing a "2-Amino-3-chloro-5-fluoroquinolin-7-yl" moiety.[12] While not a direct derivative of this compound, this highlights the value of the chloro-fluoro-substituted heterocyclic core in targeting this important enzyme class. The chloro and fluoro groups on the quinoline ring likely contribute to the binding affinity and overall pharmacological profile of these inhibitors.

Structure-Activity Relationships (SAR) and Drug Design Implications

The derivatization of the this compound scaffold allows for a systematic exploration of structure-activity relationships.

-

Amide Derivatives: The nature of the amine coupled to the carboxylic acid can have a profound impact on biological activity. Bulky or lipophilic substituents on the amine can be used to probe hydrophobic pockets in the target protein, while the incorporation of polar groups can enhance solubility and modulate pharmacokinetic properties.

-

Cross-Coupled Derivatives: The introduction of different aryl or heteroaryl groups at the 3-position via Suzuki coupling can be used to explore interactions with specific regions of the target protein. The electronic nature of the coupled ring system can also influence the overall electronic properties of the molecule.

-

Halogen Substitution: The presence and position of the chloro and fluoro atoms are critical. The fluorine atom can act as a hydrogen bond acceptor and can also influence the conformation of the molecule. The chlorine atom can participate in halogen bonding and provides a site for further functionalization.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive carboxylic acid handle, a site for cross-coupling reactions, and the modulating effects of the chloro and fluoro substituents make it an attractive starting point for the design of novel therapeutic agents. The successful application of this scaffold in the development of eIF4E and other inhibitors underscores its potential. As our understanding of the subtle yet significant roles of halogens in drug-target interactions continues to grow, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of the next generation of medicines.

References

- 1. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 9. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-5-fluoroisonicotinic Acid in Common Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 3-chloro-5-fluoroisonicotinic acid, a key building block in pharmaceutical and agrochemical research.[] Recognizing the critical role of solubility in drug development and formulation, this document offers both theoretical insights and practical, field-proven methodologies for its accurate determination.[2][3] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various organic solvent systems.

Introduction to this compound

This compound, with the molecular formula C₆H₃ClFNO₂, is a halogenated pyridine carboxylic acid derivative.[4][5] Its structure, featuring a pyridine ring substituted with chloro and fluoro groups and a carboxylic acid moiety, imparts a unique combination of polarity and lipophilicity, making its solubility profile a critical parameter for consideration in various applications, including the synthesis of eIF4E inhibitors.[] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[2][3]

Chemical Structure and Properties:

-

IUPAC Name: 3-chloro-5-fluoropyridine-4-carboxylic acid[5]

-

CAS Number: 514798-03-9[6]

-

Molecular Weight: 175.54 g/mol []

-

Predicted pKa: 2.07±0.10[7]

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions and will exhibit varying degrees of solubility in organic solvents based on their polarity and hydrogen bonding capabilities.

The Foundational Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[8] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create a molecular dipole, leading to favorable interactions with polar solvents (e.g., ketones, esters).

-

Van der Waals Forces: These non-polar interactions will play a role in the solubility in less polar solvents (e.g., ethers, aromatic hydrocarbons).